2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a 3-methoxyphenyl group at position 3 and a thioether-linked N,N-dimethyl-3-oxobutanamide moiety at position 6.
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-10(24)14(17(25)22(2)3)27-16-13-15(18-9-19-16)23(21-20-13)11-6-5-7-12(8-11)26-4/h5-9,14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHSLKBXCYLQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)SC1=NC=NC2=C1N=NN2C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and triazolothiadiazine analogs, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
Based on its structural similarity to other compounds, it is plausible that it interacts with its targets through hydrogen bond accepting and donating characteristics. This allows the compound to make specific interactions with different target receptors, potentially leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that this compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have good lipophilicity, allowing them to diffuse easily into cells. This suggests that this compound may also have good bioavailability.
Result of Action
Compounds with similar structures have shown good antitumor activities, suggesting that this compound may also have potential antitumor effects.
Action Environment
Similar compounds have shown sensitivity towards impact and friction, suggesting that physical factors may influence the action of this compound.
Biological Activity
The compound 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 354.43 g/mol
Structural Features
The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a thioether linkage enhances its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related triazole compounds ranged from 1 to 8 μg/mL against these pathogens .
Anticancer Properties
- Mechanism of Action : Triazolo-pyrimidine derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For example, compounds with similar structures have demonstrated IC₅₀ values as low as 3.04 μM against multiple cancer cell lines, indicating potent anticancer activity .
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Case Studies :
- A study evaluated the anticancer effects of triazolo-pyrimidine derivatives on human cancer cell lines, revealing significant growth inhibition and induction of apoptosis in cells such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to arrest the cell cycle at the G2/M phase was noted as a critical mechanism .
Anti-inflammatory Effects
Emerging research suggests that triazole derivatives can also exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Overview
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 386.43 g/mol
- Key Structural Features : The compound features a triazolo-pyrimidine core and a methoxyphenyl group, enhancing its potential interactions with biological targets.
Biological Activities
The compound exhibits a range of biological activities, including:
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Antimicrobial Activity :
- Research indicates significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related triazole compounds range from 1 to 8 μg/mL against these pathogens.
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Anticancer Properties :
- Mechanism of Action : Triazolo-pyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, compounds with similar structures have demonstrated IC₅₀ values as low as 3.04 μM against multiple cancer cell lines.
- Case Studies :
- A study evaluated the anticancer effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), revealing significant growth inhibition and induction of apoptosis.
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Anti-inflammatory Effects :
- Emerging research suggests that triazole derivatives may inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The triazolopyrimidine core is conserved across all compounds discussed. Key differences arise from substituent groups at positions 3 and 7:
Structural Implications :
- Hydrogen Bonding: The 3-oxobutanamide group provides hydrogen bond donors/acceptors absent in BD748899’s oxazole or 9b’s tertiary amine, suggesting divergent binding modes .
Q & A
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer : Employ a combination of 1H and 13C NMR spectroscopy to confirm proton and carbon environments, particularly the methoxyphenyl and triazolo-pyrimidine moieties. FTIR can validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Cross-reference spectral data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities .
Q. What are the critical steps in synthesizing the triazolo[4,5-d]pyrimidine core?
- Methodological Answer : The core is typically synthesized via cyclocondensation of substituted pyrimidine precursors with hydrazine derivatives. Key steps include:
Q. How can researchers assess compound purity post-synthesis?
- Methodological Answer : Use thin-layer chromatography (TLC) with dichloromethane as a mobile phase to monitor reaction progress. Confirm purity via melting point analysis (sharp melting range indicates homogeneity) and HPLC with UV detection (≥95% peak area threshold). Residual solvents can be quantified using gas chromatography (GC) .
Q. What solvents are compatible with this compound for reactivity studies?
Q. What safety precautions are advised during handling?
- Methodological Answer : Although no specific hazards are reported, standard precautions apply:
- Use gloves, lab coats, and goggles to prevent skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Store in a dry, cool environment away from oxidizers .
Advanced Research Questions
Q. How can computational methods optimize the synthesis route?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map reaction pathways and identify transition states. Use reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to predict intermediates and optimize conditions (e.g., solvent, catalyst). Integrate computational data with high-throughput experimentation (HTE) to validate predictions .
Q. What strategies mitigate low yields in thioether bond formation?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency.
- Temperature modulation : Higher temperatures (80–100°C) may accelerate reaction kinetics but risk decomposition .
Q. How to resolve discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer :
- Cross-validation : Compare NMR/FTIR data with X-ray crystallography (e.g., single-crystal studies) for structural accuracy.
- Solvent effects : Simulate NMR chemical shifts using solvent-aware DFT models (e.g., COSMO-RS).
- Dynamic effects : Account for conformational flexibility via molecular dynamics (MD) simulations .
Q. How does the methoxyphenyl substituent influence electronic properties?
- Methodological Answer : The electron-donating methoxy group increases electron density on the triazolo-pyrimidine ring, altering redox behavior. Quantify via:
Q. How to design experiments for evaluating kinase inhibition potential?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets.
- In vitro assays : Measure IC50 values via fluorescence-based kinase activity assays (e.g., ADP-Glo™).
- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) to identify critical pharmacophores .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across studies?
- Methodological Answer :
- Batch variability : Characterize compound purity and stereochemistry (e.g., chiral HPLC) to rule out impurities.
- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) to reduce variability.
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .
Q. Why do computational predictions of reactivity conflict with experimental results?
- Methodological Answer :
- Implicit solvent models : Switch to explicit solvent models in simulations to account for solvation effects.
- Thermodynamic vs. kinetic control : Re-evaluate reaction pathways using microkinetic modeling.
- Catalyst decomposition : Monitor catalyst stability via in situ Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
